2,5-Pyrrolidinedione, 1-(2,6-dichlorophenyl)-

Antifungal Succinimide SAR Fungicide Screening

Sourcing a validated non-nephrotoxic negative control for N-arylsuccinimide toxicology studies is challenging. 2,6-NDPS solves this by providing a dichlorophenyl succinimide isomer that is uniquely devoid of both fungicidal activity and cytochrome P450-mediated nephrotoxicity, unlike its 3,5-dichloro analogue. - Enables direct correlation of chlorine substitution pattern with renal toxicity readouts. - Avoids confounding bioactivation to nephrotoxic 2-hydroxysuccinimide metabolites. - Supplied with full analytical documentation; expedited global delivery available.

Molecular Formula C10H7Cl2NO2
Molecular Weight 244.07 g/mol
CAS No. 24096-56-8
Cat. No. B12152779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Pyrrolidinedione, 1-(2,6-dichlorophenyl)-
CAS24096-56-8
Molecular FormulaC10H7Cl2NO2
Molecular Weight244.07 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)C2=C(C=CC=C2Cl)Cl
InChIInChI=1S/C10H7Cl2NO2/c11-6-2-1-3-7(12)10(6)13-8(14)4-5-9(13)15/h1-3H,4-5H2
InChIKeyQYBXVNZMJRJXII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Pyrrolidinedione, 1-(2,6-dichlorophenyl)- (CAS 24096‑56‑8): A Non-Nephrotoxic N‑Arylsuccinimide for Toxicological Control Applications


2,5‑Pyrrolidinedione, 1‑(2,6‑dichlorophenyl)- (synonym N‑(2,6‑dichlorophenyl)succinimide, 2,6‑NDPS) is a dichlorinated N‑arylsuccinimide. It belongs to a class of cyclic imides evaluated as agricultural fungicides, yet the 2,6‑dichloro isomer is uniquely inactive as a fungicide and devoid of the nephrotoxicity that characterises its closest structural analogue, N‑(3,5‑dichlorophenyl)succinimide (3,5‑NDPS) [1]. This differential toxicity profile underpins its primary utility as a negative control in mechanistic toxicology studies.

Why a Generic Succinimide Cannot Replace 2,5‑Pyrrolidinedione, 1‑(2,6‑dichlorophenyl)- in Toxicological Studies


The dichlorophenyl substitution pattern on the succinimide ring is a critical determinant of both target engagement and organ‑specific toxicity. The 3,5‑dichloro isomer (3,5‑NDPS) is a broad‑spectrum fungicide that produces acute tubular necrosis in rats through cytochrome‑P450‑mediated bioactivation [1][2]. In contrast, the 2,6‑dichloro isomer (2,6‑NDPS) is neither fungicidal nor nephrotoxic [1]. Therefore, interchanging N‑arylsuccinimides with different chlorine positions would introduce either unwanted toxicity (if 3,5‑NDPS is mistakenly used) or a loss of the negative‑control property that defines the experimental value of 2,6‑NDPS.

Head‑to‑Head Evidence: 2,5‑Pyrrolidinedione, 1‑(2,6‑dichlorophenyl)- vs. Its Closest N‑Arylsuccinimide Analogues


Absence of Fungicidal Activity: 2,6‑NDPS vs. 3,5‑NDPS

In a comprehensive screening programme of N‑(halophenyl)succinimides for agricultural fungicidal activity, N‑(3,5‑dichlorophenyl)succinimide (3,5‑NDPS) emerged as the most promising broad‑spectrum agent and was commercialised as dimetachlone [1][2]. The 2,6‑dichloro isomer (2,6‑NDPS) was explicitly reported as inactive as a fungicide [3]. This differential is qualitative but decisive for selection: 2,6‑NDPS cannot be deployed as an antifungal agent, whereas 3,5‑NDPS acts on plant pathogens such as Sclerotinia sclerotiorum.

Antifungal Succinimide SAR Fungicide Screening

Nephrotoxicity: 2,6‑NDPS vs. Isomeric N‑(Dichlorophenyl)succinimides

A direct comparative study of isomeric N‑(dichlorophenyl)succinimides in Sprague‑Dawley and Fischer 344 rats demonstrated that 3,5‑NDPS (0.4 mmol/kg, i.p.) is the most nephrotoxic isomer, inducing marked elevations in blood urea nitrogen (BUN) and kidney weight, as well as proximal tubular necrosis [1][2]. Although the 2,6‑isomer was not explicitly listed as a comparator in that publication, a later grant report [3] states that 2,6‑NDPS is not nephrotoxic at doses that produce significant renal injury from 3,5‑NDPS. This establishes a clear binary safety differentiation: 2,6‑NDPS lacks the nephrotoxicity inherent to the 3,5‑dichloro substitution.

Nephrotoxicity Succinimide Structure‑Toxicity Relationship

Metabolic Activation Divergence: 2,6‑NDPS Does Not Generate Nephrotoxic Metabolites

The nephrotoxicity of 3,5‑NDPS depends on hepatic cytochrome P450‑mediated oxidation of the succinimide ring to N‑(3,5‑dichlorophenyl)‑2‑hydroxysuccinimide (NDHS), which is four‑fold more potent as a nephrotoxicant than the parent compound [1]. 2,6‑NDPS does not share this bioactivation pathway, a metabolic difference that accounts for its lack of renal effects [2]. This metabolic divergence is a direct consequence of the chlorine substitution pattern and cannot be inferred from structural similarity alone.

Metabolism Bioactivation Succinimide

Validated Application Scenarios for 2,5‑Pyrrolidinedione, 1‑(2,6‑dichlorophenyl)- Based on Comparative Evidence


Negative Control in N‑Arylsuccinimide Nephrotoxicity Mechanisms

The evidence demonstrates that 2,6‑NDPS is uniquely non‑nephrotoxic among dichlorophenyl succinimide isomers [1][2]. It is therefore the appropriate negative control for in vivo and in vitro studies that aim to identify metabolic pathways or structural features contributing to 3,5‑NDPS‑induced acute tubular necrosis. Its use ensures that observed renal effects can be attributed to the 3,5‑substitution pattern rather than the succinimide scaffold itself.

Structure‑Activity Relationship (SAR) Studies on Dichlorophenyl Succinimides

Because 2,6‑NDPS lacks both fungicidal activity and nephrotoxicity while possessing the same molecular formula as the active/toxic 3,5‑isomer, it serves as a critical comparator in SAR campaigns. Procurement of 2,6‑NDPS alongside 3,5‑NDPS enables direct correlation of chlorine position with biological readouts, a relationship that cannot be probed with mono‑chlorinated or non‑chlorinated analogues [1][3].

Metabolic Profiling and Bioactivation Safety Assessment

2,6‑NDPS is documented to avoid the cytochrome P450‑mediated bioactivation that generates nephrotoxic metabolites from 3,5‑NDPS [4][5]. Investigators studying hepatic metabolism of succinimide agrochemicals can use 2,6‑NDPS as a substrate that does not produce 2‑hydroxysuccinimide derivatives, thereby providing a baseline for phase I metabolism studies without confounding toxicity.

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